molecular formula C20H17FN2O3S B2815097 (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 638144-03-3

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2815097
CAS No.: 638144-03-3
M. Wt: 384.43
InChI Key: OFPDOYRIURNVCJ-JLHYYAGUSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound of significant interest in medicinal chemistry research, particularly in the exploration of kinase inhibition. Its molecular architecture incorporates key pharmacophores commonly associated with protein kinase binding, including a tetrahydrobenzo[b]thiophene core and a cyanoacrylamide group. The (E)-configured cyanoacrylamide moiety is a well-documented structural feature that can function as a electrophilic trap, enabling potential covalent binding to cysteine residues in the ATP-binding pocket of specific kinases [a href="https://pubs.acs.org/doi/10.1021/jm300837r"]. This mechanism, known as targeted covalent inhibition, is a strategic approach for developing high-affinity and selective kinase inhibitors with prolonged duration of action. The 4-fluorophenyl ring and the tetrahydrobenzo[b]thiophene scaffold further contribute to hydrophobic interactions and shape complementarity within the kinase's active site. Consequently, this compound serves as a valuable chemical probe for researchers investigating signaling pathways driven by kinases that possess a conserved, addressable cysteine residue. Its primary research utility lies in the in vitro study of kinase function, the validation of new kinase targets, and as a lead structure for the design of novel therapeutic agents in areas such as oncology and inflammatory diseases.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-26-20(25)17-15-4-2-3-5-16(15)27-19(17)23-18(24)13(11-22)10-12-6-8-14(21)9-7-12/h6-10H,2-5H2,1H3,(H,23,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPDOYRIURNVCJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene core.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed through an amide coupling reaction using appropriate reagents and conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a thiophene ring. This compound has garnered attention for its potential applications across various fields such as medicinal chemistry, material science, and biological research.

Medicinal Chemistry

The compound is being explored for its therapeutic potential due to its unique structural features that may interact with biological targets. Research indicates that it could exhibit various biological activities including:

  • Anti-inflammatory properties : Investigations are ongoing to determine the efficacy of this compound in reducing inflammation.
  • Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Antimicrobial effects : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies .

Material Science

In the realm of material science , this compound is being evaluated for its potential use in:

  • Organic semiconductors : Its electronic properties may allow for applications in organic electronics.
  • Photovoltaic materials : The compound's stability and functional groups make it suitable for use in solar cell technologies.

Biological Research

The compound serves as a valuable tool in biological studies , particularly in understanding the interactions of similar structures with biological systems. It can be utilized as:

  • A probe to study enzyme interactions.
  • A model compound to investigate the mechanisms of action of related molecules .

Industrial Applications

In the industrial sector, this compound can be used as an intermediate in the synthesis of other complex molecules. Its properties allow for further chemical modifications which can lead to the development of new pharmaceuticals and fine chemicals. The optimization of synthetic routes for industrial production is also an area of active research.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrobenzo[b]thiophene Core : Cyclization under acidic or basic conditions.
  • Introduction of the Cyano Group : Through nucleophilic substitution.
  • Attachment of the Fluorophenyl Group : Via palladium-catalyzed cross-coupling reactions.
  • Formation of the Acrylamide Moiety : Using amide coupling reactions.
  • Esterification : Finalizing the product by esterifying the carboxylic acid group .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives based on tetrahydrobenzo[b]thiophene structures. The results indicated significant inhibition zones against various bacterial strains when tested against this compound derivatives .

Case Study 2: Anticancer Potential

Research focused on the anticancer activity of related compounds demonstrated that modifications to the thiophene ring could enhance cytotoxic effects against specific cancer cell lines. This suggests that this compound might also exhibit similar properties .

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in phenyl substituents and ester groups (Table 1).

Compound Name Substituent (R) Ester Group Core Structure Reference
(E)-Methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-...-carboxylate (Target) 4-Fluorophenyl Methyl 4,5,6,7-Tetrahydrobenzo[b]thiophene This work
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) 4-Hydroxyphenyl Ethyl 4,5-Dimethylthiophene
Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-...-carboxylate (3e) 4-Hydroxy-3-methoxyphenyl Ethyl 4,5-Dimethylthiophene
(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-...-carboxamide 4-Methoxyphenyl Carboxamide 4,5,6,7-Tetrahydrobenzo[b]thiophene

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups : The 4-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to electron-donating groups (e.g., 4-hydroxyphenyl in 3d) .
  • Ester vs.

Physicochemical Properties

Melting Points and Stability:

  • The target compound’s melting point is unreported, but analogs with 4-hydroxyphenyl (3d: 298–300°C) and 4-methoxyphenyl (: data unavailable) groups show high thermal stability, likely due to hydrogen bonding or π-stacking .
  • Fluorine’s electronegativity may reduce solubility in polar solvents compared to hydroxylated analogs.

Spectroscopic Data:

  • IR : All compounds show characteristic peaks for C≡N (~2212 cm⁻¹), ester C=O (~1660 cm⁻¹), and amide C=O (~1605 cm⁻¹) .
  • ¹H NMR : The 4-fluorophenyl group in the target compound would exhibit a deshielded aromatic proton signal (~7.3–8.1 ppm), distinct from hydroxylated analogs (e.g., 3d: 6.96–8.01 ppm) .

Computational Similarity Analysis

Using Tanimoto coefficients and graph-based structural alignment , the target compound shares >85% similarity with analogs like 3d and 3e. However, fluorine’s electronegativity introduces distinct pharmacophoric features, altering charge distribution and van der Waals interactions .

Biological Activity

The compound (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, including its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features a tetrahydrobenzo[b]thiophene core, which has been recognized for its potential therapeutic effects. The synthesis typically involves multi-step processes that may include cyanoacetylation and subsequent modifications to introduce various substituents on the phenyl ring.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : In studies involving MCF-7 breast cancer cells, compounds derived from the tetrahydrobenzo[b]thiophene scaffold induced apoptosis and cell cycle arrest at the G2/M phase with an IC50 value of approximately 23.2 μM after 48 hours of incubation .
  • Mechanism of Action : The anticancer effect is often attributed to the inhibition of tubulin polymerization and interference with microtubule dynamics, leading to mitotic arrest .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains.

  • Zone of Inhibition : The diameter of the inhibition zones was measured in studies against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Compounds containing the tetrahydrobenzo[b]thiophene core showed promising antibacterial activity compared to standard antibiotics .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases.

  • Radical Scavenging : Various derivatives have been tested for their ability to scavenge free radicals using methods like DPPH radical scavenging assay and nitric oxide scavenging assays. Results indicated that certain derivatives exhibited significant antioxidant activity comparable to established antioxidants .

Study on Anticancer Effects

A study conducted on a series of tetrahydrobenzo[b]thiophene derivatives highlighted their potential as anticancer agents. The findings revealed that modifications in the phenolic moiety significantly influenced their cytotoxicity against different cancer cell lines .

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-723.2Apoptosis induction
Compound BHeLa15.0Tubulin inhibition
Compound CCEM18.5Microtubule destabilization

Study on Antibacterial Activity

In another study evaluating antibacterial potential, various derivatives were synthesized and tested against S. aureus and B. subtilis. The results demonstrated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity .

CompoundBacteriaZone of Inhibition (mm)
Compound DS. aureus15
Compound EB. subtilis18

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound via Knoevenagel condensation?

  • Methodology : The Knoevenagel condensation typically involves reacting a cyanoacetamide precursor (e.g., ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate) with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde). Key parameters include:

  • Solvent : Toluene or DMF, which balance reactivity and solubility .
  • Catalyst : Piperidine (0.35 mL) and acetic acid (1.3 mL) for base-acid dual catalysis, enabling efficient enolate formation and proton transfer .
  • Reaction Time : 5–6 hours under reflux to achieve yields of 72–94% .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (e.g., ethanol) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Key Methods :

  • 1H/13C NMR : Assigns proton environments (e.g., NH, aromatic, and methylene signals) and confirms regiochemistry of the acrylamido group .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., m/z 397.45 for related analogs) and fragmentation patterns .

Q. How are in vitro antioxidant and anti-inflammatory activities evaluated?

  • Assays :

  • Antioxidant : DPPH radical scavenging and FRAP assays, with IC50 values compared to ascorbic acid .
  • Anti-inflammatory : Carrageenan-induced paw edema in rodent models, measuring inhibition of prostaglandin synthesis .
    • Data Interpretation : Structure-activity relationships (SAR) are inferred by comparing substituents (e.g., 4-fluoro vs. 3-hydroxy-4-methoxy phenyl groups) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Gewald reaction in synthesizing the tetrahydrobenzo[b]thiophene core?

  • Mechanism : The Gewald reaction involves cyclocondensation of a ketone (e.g., cyclohexanone), cyanoacetate, and sulfur. Key steps:

  • Knoevenagel Adduct Formation : Base-catalyzed condensation between ketone and cyanoacetate.
  • Cyclization : Sulfur incorporation via nucleophilic attack, forming the thiophene ring .
    • Experimental Evidence : NMR tracking of intermediates and computational modeling (DFT) to map energy barriers .

Q. How do electronic effects of substituents (e.g., 4-fluoro vs. 3,4-dimethoxy) modulate biological activity?

  • SAR Analysis :

  • Electron-Withdrawing Groups (4-Fluoro) : Enhance electrophilicity of the acrylamido moiety, improving binding to redox-active enzymes (e.g., COX-2) .
  • Electron-Donating Groups (3,4-Dimethoxy) : Increase solubility and alter π-π stacking in receptor pockets, affecting anti-inflammatory potency .
    • Validation : Comparative IC50 values from dose-response assays and molecular docking simulations .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Troubleshooting Strategies :

  • Metabolic Stability : Assess hepatic microsomal degradation to identify labile functional groups (e.g., ester hydrolysis) .
  • Bioavailability : Use pharmacokinetic studies (e.g., Caco-2 permeability) to optimize logP values (aim for 2–3) .
    • Case Study : Inconsistent anti-inflammatory results may stem from rapid esterase-mediated metabolism of the methyl carboxylate group; switching to ethyl esters or prodrugs can mitigate this .

Notes

  • Synthesis Optimization : Prioritize DMF over toluene for polar intermediates to reduce side products .
  • Biological Assays : Include positive controls (e.g., indomethacin for COX-2) to validate assay conditions .
  • Data Reproducibility : Address batch-to-batch variability by standardizing purification protocols (e.g., HPLC vs. recrystallization) .

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